molecular formula C23H21N3O B15213762 N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide CAS No. 10179-72-3

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide

Cat. No.: B15213762
CAS No.: 10179-72-3
M. Wt: 355.4 g/mol
InChI Key: FBCPAUQAXBOKHD-UHFFFAOYSA-N
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Description

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a diphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under acidic conditions, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide stands out due to its unique combination of a diphenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

10179-72-3

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27)

InChI Key

FBCPAUQAXBOKHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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